molecular formula C12H2O4S4 B15248919 [1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone CAS No. 521981-24-8

[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone

Cat. No.: B15248919
CAS No.: 521981-24-8
M. Wt: 338.4 g/mol
InChI Key: ZJZKDJVYCSYPLW-UHFFFAOYSA-N
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Description

[1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone is a heterocyclic compound with a unique structure comprising two thiophene rings fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone typically involves multicomponent reactions that form the thiophene rings. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the sulfuration/annulation reaction of 1,3-diaryl-buta-1-enes, which achieves thiophene derivatives via the cleavage of multiple C-H bonds .

Industrial Production Methods

Industrial production of thiophene derivatives, including [1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone, often involves scalable and cost-effective methods. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Scientific Research Applications

[1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone involves its interaction with molecular targets and pathways. In organic electronics, it functions as a donor material, facilitating charge transfer and improving the efficiency of solar cells. The compound’s unique structure allows for efficient charge mobility and enhanced optoelectronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone stands out due to its specific structural arrangement, which provides unique electronic properties and makes it highly suitable for applications in organic solar cells and hole transport materials. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .

Biological Activity

[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from thiophene derivatives through various methodologies such as cyclization and oxidation processes. Characterization techniques include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

TechniqueObserved ValueReference
NMR (1H)δ/ppm: 7.55 (d), 6.81 (d)
MSm/z: 434.31 (M+)
IRPeaks at 1710 cm⁻¹ (C=O)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits significant activity against Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for selected bacterial strains indicate strong antibacterial properties.
  • Mechanism of Action : The interaction with bacterial cell membranes and inhibition of essential enzymes are proposed mechanisms for its antibacterial effects.

Case Study: Antibacterial Evaluation

In a study evaluating the antibacterial properties of similar thiophene derivatives, compounds showed effective inhibition against Staphylococcus aureus and Klebsiella pneumoniae. The tested compounds were subjected to time-kill assays to determine their bactericidal effects.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.25
Klebsiella pneumoniae0.50
Escherichia coli0.75

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines.

  • Cell Lines Tested : Human pancreatic cancer (MIA PaCa-2), cervical carcinoma (HeLa), and murine leukemia (L1210).
  • Results : The compound exhibited low micromolar activity against these cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Antitumor Evaluation

A recent study evaluated the effects of thiophene derivatives on human cancer cell lines. Compounds demonstrated significant antiproliferative activity through mechanisms involving tubulin polymerization inhibition.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MIA PaCa-25.0
HeLa3.5
L12102.0

Properties

CAS No.

521981-24-8

Molecular Formula

C12H2O4S4

Molecular Weight

338.4 g/mol

IUPAC Name

3-(4,6-dioxothieno[3,4-c]thiophen-3-yl)thieno[3,4-c]thiophene-4,6-dione

InChI

InChI=1S/C12H2O4S4/c13-9-3-1-17-7(5(3)11(15)19-9)8-6-4(2-18-8)10(14)20-12(6)16/h1-2H

InChI Key

ZJZKDJVYCSYPLW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(S1)C3=C4C(=CS3)C(=O)SC4=O)C(=O)SC2=O

Origin of Product

United States

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